2-Bromo-4-methylphenyl 4-nitrobenzoate
Description
2-Bromo-4-methylphenyl 4-nitrobenzoate (CAS: 256457-66-6) is an aromatic ester featuring a brominated and methyl-substituted phenyl group linked via an ester bond to a 4-nitrobenzoate moiety. This compound belongs to the nitroaromatic family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing nitro group and halogen substituents. The bromine atom and methyl group at the ortho and para positions, respectively, influence its physicochemical properties, reactivity, and intermolecular interactions .
Properties
Molecular Formula |
C14H10BrNO4 |
|---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
(2-bromo-4-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H10BrNO4/c1-9-2-7-13(12(15)8-9)20-14(17)10-3-5-11(6-4-10)16(18)19/h2-8H,1H3 |
InChI Key |
URWAKAJZGTXOLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs include derivatives with variations in substituent positions (nitro, bromo, methyl) or halogen replacements. A comparative analysis is summarized in Table 1.
Table 1: Physicochemical Properties of Selected Nitrobenzoate Esters
| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| 2-Bromo-4-methylphenyl 4-nitrobenzoate | C₁₄H₁₀BrNO₄ | 352.14 | ~4.2* | 74.3† | Br (ortho), CH₃ (para), NO₂ (para) |
| 4-Chlorophenyl 4-nitrobenzoate | C₁₃H₈ClNO₄ | 277.66 | 3.81 | 54.0 | Cl (para), NO₂ (para) |
| 2-Bromo-4-methylphenyl 3-nitrobenzoate | C₁₄H₁₀BrNO₄ | 352.14 | ~3.9* | 74.3† | Br (ortho), CH₃ (para), NO₂ (meta) |
| 4-Formyl-2-nitrophenyl 4-bromo-benzoate | C₁₄H₉BrN₂O₅ | 377.14 | ~2.8* | 102.7 | Br (para), NO₂ (ortho), CHO (para) |
*Estimated using substituent contribution models.
†Calculated using ChemDraw.
- Substituent Effects: The para-nitro group enhances electron-withdrawing effects, increasing stability but reducing solubility in polar solvents. The bromine atom at the ortho position in this compound introduces steric hindrance and enhances lipophilicity (logP ~4.2), making it less water-soluble than the 4-chlorophenyl analog (logP 3.81) .
Crystallographic and Intermolecular Interactions
- This compound: Limited crystallographic data are available, but analogous structures (e.g., 4-formyl-2-nitrophenyl 4-bromo-benzoate) reveal robust intermolecular interactions. For example, halogen bonding (Br···O) and C–H···O hydrogen bonds stabilize the crystal lattice, with R factors as low as 0.041 in high-resolution studies .
- 4-Chlorophenyl 4-nitrobenzoate : Exhibits weaker halogen interactions (Cl···O) compared to bromine analogs, leading to less dense packing and lower melting points. Its polar surface area (54.0 Ų) suggests moderate hydrogen-bonding capacity .
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